molecular formula C19H23N3O4S B2677993 Ethyl 1-(4-amino-3-(4-methoxyphenyl)isothiazole-5-carbonyl)piperidine-4-carboxylate CAS No. 1286702-07-5

Ethyl 1-(4-amino-3-(4-methoxyphenyl)isothiazole-5-carbonyl)piperidine-4-carboxylate

Cat. No.: B2677993
CAS No.: 1286702-07-5
M. Wt: 389.47
InChI Key: FHYVTSMRSUTJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isothiazole ring could be formed using techniques similar to those described in the literature for the synthesis of 2-aminothiazole derivatives . The piperidine ring could potentially be introduced through a reaction with a suitable piperidine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple functional groups and rings. Unfortunately, without specific data or a detailed synthesis procedure, it’s difficult to provide a more precise analysis .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, the ester could undergo hydrolysis, and the isothiazole ring could potentially undergo electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Activity

Research involving derivatives of similar structures has demonstrated significant antimicrobial activity. For example, compounds synthesized from triazol-3-one derivatives, including those with modifications involving piperidine, have shown good antimicrobial properties against various microorganisms. These findings suggest that ethyl 1-(4-amino-3-(4-methoxyphenyl)isothiazole-5-carbonyl)piperidine-4-carboxylate could serve as a key intermediate in developing new antimicrobial agents (Fandaklı et al., 2012).

Synthesis of Antimicrobial Derivatives

The synthesis of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and primary amines, including piperidine structures, has been documented. These compounds were found to possess moderate to good antimicrobial activities, highlighting the potential for this compound in the synthesis of bioactive molecules (Bektaş et al., 2007).

Development of GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization involving piperidine and thiazole structures, showed activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. This research indicates the compound's potential as a scaffold for developing novel GyrB inhibitors, crucial for tuberculosis treatment (Jeankumar et al., 2013).

Schiff and Mannich Base Synthesis

The compound's structure lends itself to the synthesis of Schiff and Mannich bases, integral to medicinal chemistry for their pharmacological properties. Research on isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving reactions with piperidine, underscores the compound's utility in synthesizing diverse bioactive molecules (Bekircan & Bektaş, 2008).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for further study. Future research could focus on optimizing its synthesis, studying its physical and chemical properties in more detail, and testing its biological activity .

Properties

IUPAC Name

ethyl 1-[4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-26-19(24)13-8-10-22(11-9-13)18(23)17-15(20)16(21-27-17)12-4-6-14(25-2)7-5-12/h4-7,13H,3,8-11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYVTSMRSUTJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.